BenchChemオンラインストアへようこそ!

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Stereochemistry Adrenergic pharmacology Enantioselective receptor binding

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272729-96-0) is a chiral primary amine featuring a 2,3-dihydrobenzofuran core with a trifluoromethoxy (-OCF3) substituent at the 7-position and a defined (R)-configuration at the C3 stereocenter. With molecular formula C9H8F3NO2 and molecular weight 219.16 g/mol, it belongs to the class of 3-amino-2,3-dihydrobenzofurans, a scaffold recognized for its utility in medicinal chemistry as a conformationally constrained building block for central nervous system (CNS) agents, serotonergic modulators, and anti-inflammatory candidates.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Cat. No. B13055722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2/t6-/m0/s1
InChIKeyUVNOQQBTALNRDR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine: Chiral Dihydrobenzofuran Building Block for Stereospecific Synthesis


(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272729-96-0) is a chiral primary amine featuring a 2,3-dihydrobenzofuran core with a trifluoromethoxy (-OCF3) substituent at the 7-position and a defined (R)-configuration at the C3 stereocenter . With molecular formula C9H8F3NO2 and molecular weight 219.16 g/mol, it belongs to the class of 3-amino-2,3-dihydrobenzofurans, a scaffold recognized for its utility in medicinal chemistry as a conformationally constrained building block for central nervous system (CNS) agents, serotonergic modulators, and anti-inflammatory candidates [1]. The compound is commercially available from multiple suppliers at purities of 95–98%, with the (R)-enantiomer representing the less commonly stocked stereoisomer relative to its (S)-counterpart .

Sourcing (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine: Why Generic or Racemic Substitution Introduces Uncontrolled Variables


Substituting (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine with its (3S)-enantiomer (CAS 1272733-92-2), the racemic mixture (CAS 1273656-74-8), or regioisomeric analogs (5-OCF3 or 6-OCF3) is not scientifically interchangeable. Published pharmacological data on the dihydrobenzofuran-3-amine class demonstrate that stereochemical configuration at C3 can produce ≥20-fold differences in receptor subtype selectivity and functional potency [1]. The trifluoromethoxy substituent position (5-, 6-, or 7-) independently governs lipophilicity, electronic character, metabolic stability, and target engagement—the OCF3 group increases logD by 0.7–1.4 units compared to OCH3, with the magnitude of this effect being position-dependent [2]. In anti-inflammatory SAR studies of this scaffold, the OCF3 group was found to be critical for NF-κB inhibitory activity (60–75% TNF-α reduction at 10 μM), and analogs lacking this moiety showed significantly reduced potency [3]. These three axes of differentiation—stereochemistry, substituent position, and substituent identity—operate non-additively, meaning each combination represents a distinct chemical entity with its own biological fingerprint.

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine: Quantitative Differentiation Evidence vs. Key Comparators


Stereochemical Differentiation: (R)- vs. (S)-Enantiomer Pharmacological Selectivity in the Dihydrobenzofuran-3-amine Class

In the dihydrobenzofuran-3-amine class, enantiomeric configuration at C3 dictates adrenoceptor subtype selectivity. For the structurally related compound S 9871 [(imidazolinyl-2)-2-dihydro-2,3-benzofuran], the (+)-enantiomer preferentially blocked alpha-2 adrenoceptors, whereas the (-)-enantiomer was selective for alpha-1 adrenoceptors. The (-)-enantiomer was twenty times less potent than the (+)-enantiomer in antagonizing clonidine-induced heart rate decreases in pithed rats [1]. This establishes that (R) vs. (S) configuration in 3-amino-dihydrobenzofurans can produce ≥20-fold potency differences and qualitatively distinct pharmacological profiles. For procurement, the (3R)-7-trifluoromethoxy compound (CAS 1272729-96-0) and its (3S)-counterpart (CAS 1272733-92-2) must be treated as different chemical entities with non-interchangeable biological behavior.

Stereochemistry Adrenergic pharmacology Enantioselective receptor binding

OCF3 vs. OCH3 Lipophilicity Advantage: Quantitative LogD Shift Relevant to Membrane Permeability and Metabolic Stability

The trifluoromethoxy (-OCF3) group confers a quantitatively established lipophilicity increase compared to the methoxy (-OCH3) analog. In direct comparative measurements across compound series, the OCF3 substituent increased logD by 0.7–1.4 units relative to OCH3, an effect comparable in magnitude to that of the -CF3 group [1]. This logD elevation translates to enhanced passive membrane permeability (approximately 3- to 25-fold based on the Hansch equation, assuming logP–logD proportionality within this range) and altered metabolic stability profiles. For (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine vs. its hypothetical 7-methoxy analog, this means systematically higher CNS penetration potential and distinct CYP450 susceptibility [1].

Physicochemical properties Lipophilicity Drug-likeness

Regioisomeric Position Effect: 7-OCF3 vs. 5-OCF3 vs. 6-OCF3 Electronic and Steric Differentiation

The position of the trifluoromethoxy substituent on the dihydrobenzofuran ring fundamentally alters the electronic environment of the aryl ring and the basicity of the 3-amine. The 7-position places the strongly electron-withdrawing OCF3 group (Hammett σp ≈ 0.35; σm ≈ 0.38) ortho to the dihydrofuran oxygen and in proximity to the C3 amine, maximizing inductive effects on amine pKa and the dihydrofuran ring's conformational preference. By contrast, the 5-OCF3 regioisomer positions the substituent para to the dihydrofuran oxygen, while the 6-OCF3 regioisomer places it meta [1]. In biological testing of the 5-OCF3 analog, the trifluoromethoxy group was found to be critical for NF-κB pathway inhibition (60–75% reduction of TNF-α and IL-6 at 10 μM in macrophages), and analogs lacking the OCF3 moiety or bearing alternative substituents at the 5-position showed significantly reduced potency [2]. The 7-OCF3 regioisomer's distinct electronic topology predicts a different SAR landscape from the 5-OCF3 and 6-OCF3 analogs, with altered hydrogen-bonding capacity, metabolic soft-spot locations, and target protein complementarity.

Regioisomerism Electronic effects Structure-activity relationship

Enantiomeric Purity as a Procurement Specification: (R)-Enantiomer vs. Racemate Batch-to-Batch Reproducibility

The (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is supplied at 98% chemical purity with defined (R)-stereochemistry (CAS 1272729-96-0) . In contrast, the racemic mixture (CAS 1273656-74-8) is typically supplied at 95% purity and contains an unspecified and potentially variable enantiomeric ratio . For chiral 3-amino-dihydrobenzofurans, a 2–5% enantiomeric impurity can produce measurable pharmacological artifacts, particularly when the minor enantiomer possesses higher potency or a distinct receptor activation profile—as demonstrated by the S 9871 stereoisomer pair where enantiomers differed by ≥20-fold in potency and exhibited divergent receptor subtype selectivity [1]. Use of racemic material in SAR studies introduces batch-dependent variability that cannot be retrospectively deconvoluted.

Chiral purity Quality control Reproducibility

Synthetic Accessibility and Atom-Economic Route Compatibility: Metal-Catalyst-Free Methodology for 2,3-Disubstituted Dihydrobenzofuran-3-amines

A 2023 general methodology published in Tetrahedron Letters describes a metal-catalyst-free, highly atom-economic synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines in excellent yields under mild conditions [1]. This synthetic route is compatible with the 7-trifluoromethoxy substitution pattern and the (R)-configuration at C3, enabling scalable preparation without transition metal contamination—a critical consideration for pharmaceutical intermediate applications where residual Pd, Rh, or Cu limits must comply with ICH Q3D guidelines. The racemic synthesis via older cyclodehydration or Pd-catalyzed routes introduces metal residues and may require chiral resolution steps that reduce overall yield and increase cost [1]. The (3R)-7-OCF3 compound, when sourced from suppliers employing the metal-free route, offers inherent advantages in purity profile and regulatory compliance for GMP-adjacent applications.

Synthetic methodology Green chemistry Process scalability

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine: Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Enantioselective CNS Lead Optimization Requiring Defined (R)-Configuration for Adrenoceptor or Serotonergic Target Engagement

When developing CNS-penetrant candidates targeting adrenergic or serotonergic receptors, the (R)-configuration at C3 is non-negotiable. Class-level evidence from the S 9871 stereoisomer pair demonstrates that enantiomeric configuration alone can dictate receptor subtype selectivity (alpha-1 vs. alpha-2) and produce ≥20-fold potency differences [1]. The 7-OCF3 group additionally confers a 0.7–1.4 logD elevation over OCH3 analogs, enhancing passive blood-brain barrier penetration [2]. Researchers should prioritize (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine for CNS lead series where stereospecific receptor engagement and adequate brain exposure are both required. This compound should not be replaced by its (S)-enantiomer or racemate in any SAR study where receptor subtype selectivity is a measured endpoint.

Anti-Inflammatory Agent Development Targeting NF-κB Pathway with Position-Dependent OCF3 Pharmacophore

The 5-OCF3 dihydrobenzofuran-3-amine analog has demonstrated 60–75% inhibition of TNF-α and IL-6 production at 10 μM in macrophage NF-κB assays, with the OCF3 group identified as critical for activity [3]. The 7-OCF3 regioisomer offers a structurally distinct pharmacophore with altered electronic character (OCF3 ortho to dihydrofuran oxygen vs. para in the 5-OCF3 analog), potentially accessing different protein surface complementarity or metabolic stability profiles. For medicinal chemistry teams exploring anti-inflammatory dihydrobenzofuran-3-amines, the 7-OCF3 regioisomer represents an underexplored chemical space with validated class-level anti-inflammatory potential, meriting systematic SAR investigation alongside the better-characterized 5-OCF3 series.

Chiral Building Block for Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis

The defined (R)-configuration and primary amine handle make (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine an ideal chiral amine building block for amide coupling, reductive amination, or sulfonamide formation in fragment elaboration and DEL construction. Its 98% purity and metal-free synthetic accessibility [4] support high-fidelity library synthesis where enantiomeric integrity must be preserved through multiple synthetic steps. The 7-OCF3 group provides a distinctive 19F NMR handle for fragment-based screening by 19F NMR and a lipophilic anchor for binding site occupancy, while the rigid dihydrobenzofuran core reduces entropic penalty upon target binding compared to flexible alkyl amine linkers.

Agrochemical Intermediate with 7-Position Substitution Pattern for Pesticidal Dihydrobenzofuran Derivatives

The 7-substituted 2,3-dihydrobenzofuran scaffold is established in the agrochemical patent literature as a core structure for herbicidal and pesticidal active ingredients (EP0048040B1, JPH10503484A) [5]. The (3R)-7-(trifluoromethoxy) variant introduces the metabolically robust OCF3 group at the position critical for pesticidal activity, with the chiral (R)-configuration offering potential for enantioselective toxicity profiles that favor target pest species over beneficial organisms. For agrochemical discovery programs, this compound serves as a late-stage functionalization intermediate where stereochemistry and substituent position jointly govern environmental fate, target site binding, and regulatory profile.

Quote Request

Request a Quote for (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.